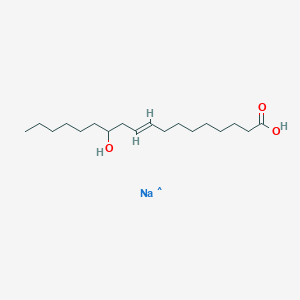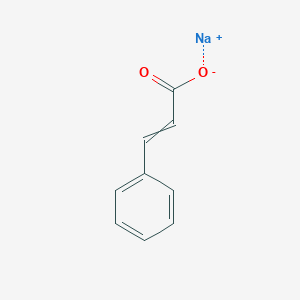
Ricinoleic acid, monosodium salt, (+)-
Übersicht
Beschreibung
Ricinoleic acid, formally called 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid. It is an unsaturated omega-9 fatty acid and a hydroxy acid . It is a major component of the seed oil obtained from the seeds of the castor plant (Ricinus communis L., Euphorbiaceae), the plant that produces ricin . The sodium salt of ricinoleic acid is known as Sodium Ricinoleate .
Synthesis Analysis
Ricinoleic acid is industrially produced from castor oil. Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . Aspergillus flavus BU22S was used to convert castor oil into ricinoleic acid . After saponification, sodium ricinoleate was determined as the main content of saponified castor oil .Molecular Structure Analysis
Ricinoleic acid has a unique molecular structure attributed to the hydroxyl group located in the middle of the unsaturated chain .Wissenschaftliche Forschungsanwendungen
Organogelation
Ricinelaidic acid (REA) has been used to form organogels with Canola oil . Organogels are a diverse class of materials in which a network of self-assembled molecules immobilizes an organic liquid, forming a thermally reversible gel upon cooling . The time, temperature, and concentration dependence of the resulting gel structure was studied using small-deformation rheology, light microscopy, and powder X-ray diffraction (XRD) .
Food Applications
There is increasing interest in applying the principles of organogelation in various arenas, including food applications . The ability to structure oils without the need for high levels of saturated or trans fatty acids would be advantageous .
Biopharmaceutical Applications
Ricinoleic acid (RA) has been used for the synthesis of biodegradable polymers developed specifically to be used as implantable drug delivery matrices for the treatment of various pathological conditions . The goal of this work was to develop a method for the preparative isolation of ricinoleic acid (RA) from Castor oil (CO) for use as building blocks in biopharmaceutical synthesis .
Biofuels Production
Castor oil and ricinoleic acid attract the attention of many researchers not only by the possibility of obtaining composites and polymers from them, but also by the prospect of using them in the production of biofuels . Compared to petrodiesel, biofuels are capable of recovery and have a higher biodegradability than fossil fuels, non-toxic .
Industrial Processes
Ricinoleic acid (RA) is obtained from castor oil (CO), a mixture of triglycerides predominantly containing a RA-acyl moiety (85–90%) . CO and its main compound have an extensive use in many fields of chemical synthesis utilized in industrial processes .
Parenteral Administration
The total yield of this process was 55.5 ± 2.5% and the recovery of RA was about 70% (calculated relatively to the yield of the crude product) . It contains residuals of linoleic acid and oleic acid as the main impurities and satisfies all requirements of the official compendia for oleaginous vehicles for parenteral administration .
Wirkmechanismus
Target of Action
Ricinelaidic acid sodium salt primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
The compound’s interaction with its targets may result in alterations in cell signaling pathways, potentially influencing various physiological responses .
Biochemical Pathways
This pathway is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms .
Pharmacokinetics
It is known that the compound’s bioavailability and stability can be improved by converting it to its sodium salt form .
Result of Action
It is suggested that the compound’s interaction with its targets could lead to changes in cellular signaling, potentially influencing various physiological responses .
Action Environment
The action, efficacy, and stability of Ricinelaidic acid sodium salt can be influenced by various environmental factors. For instance, at a high concentration of sodium ricinoleate, thiophosphoryl trichloride reacts primarily with the alcohol OH group, and the isolated compound contains a sodium acyl group . This suggests that the compound’s action can be influenced by the concentration of other substances in its environment .
Eigenschaften
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEUYFQZJDGDEF-NBYYMMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585263 | |
| Record name | PUBCHEM_16219928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ricinoleic acid, monosodium salt, (+)- | |
CAS RN |
108321-51-3 | |
| Record name | PUBCHEM_16219928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















